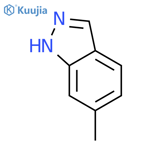

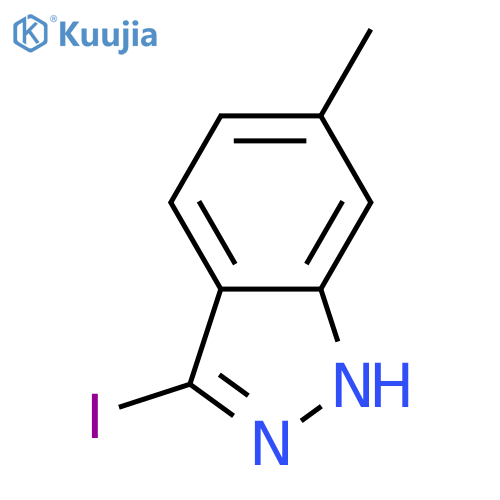

Cas no 885518-96-7 (3-Iodo-6-methyl-1H-indazole)

3-Iodo-6-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-6-methyl-1H-indazole

- 1H-Indazole, 3-iodo-6-methyl-

- 3-Iodo-6-methyl (1H)indazole

- 3-iodo-6-methyl-2H-indazole

- 3-IODO-6-METHYL-INDAZOLE

- 3-Iodo-6-methyl-1H-indazole (ACI)

- ALBB-022769

- DTXSID80609752

- BP-21299

- EN300-1137641

- AB42724

- 885518-96-7

- LCBIAXZUZKSIHA-UHFFFAOYSA-N

- SY065422

- SCHEMBL14737362

- CS-0054212

- AKOS015998113

- AS-50536

- P10512

- J-512693

- MFCD07781627

-

- MDL: MFCD07781627

- インチ: 1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)

- InChIKey: LCBIAXZUZKSIHA-UHFFFAOYSA-N

- ほほえんだ: IC1C2C(=CC(C)=CC=2)NN=1

計算された属性

- せいみつぶんしりょう: 257.96500

- どういたいしつりょう: 257.96540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- PSA: 28.68000

- LogP: 2.47590

3-Iodo-6-methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1034-5G |

3-iodo-6-methyl-1h-indazole |

885518-96-7 | 95% | 5g |

¥ 3,082.00 | 2023-04-13 | |

| abcr | AB466315-1g |

3-Iodo-6-methyl-1H-indazole, min. 95%; . |

885518-96-7 | 1g |

€114.60 | 2025-02-14 | ||

| TRC | B450908-100mg |

3-Iodo-6-methyl-1H-indazole |

885518-96-7 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Apollo Scientific | OR60114-5g |

3-Iodo-6-methyl-1H-indazole |

885518-96-7 | 5g |

£177.00 | 2025-02-20 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I187689-5g |

3-Iodo-6-methyl-1H-indazole |

885518-96-7 | 97% | 5g |

¥3391.90 | 2023-09-02 | |

| Apollo Scientific | OR60114-1g |

3-Iodo-6-methyl-1H-indazole |

885518-96-7 | 1g |

£42.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D497276-1G |

3-iodo-6-methyl-1h-indazole |

885518-96-7 | 97% | 1g |

$160 | 2024-07-21 | |

| abcr | AB466315-1 g |

3-Iodo-6-methyl-1H-indazole; min. 95% |

885518-96-7 | 1g |

€230.10 | 2023-07-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124852-25g |

3-Iodo-6-methyl-1H-indazole |

885518-96-7 | 97% | 25g |

¥9871.00 | 2024-04-27 | |

| Alichem | A269002515-5g |

3-Iodo-6-methyl-1H-indazole |

885518-96-7 | 95% | 5g |

$777.17 | 2023-08-31 |

3-Iodo-6-methyl-1H-indazole 合成方法

ごうせいかいろ 1

3-Iodo-6-methyl-1H-indazole Raw materials

3-Iodo-6-methyl-1H-indazole Preparation Products

3-Iodo-6-methyl-1H-indazole 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

8. Book reviews

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

3-Iodo-6-methyl-1H-indazoleに関する追加情報

3-Iodo-6-methyl-1H-indazole (CAS No. 885518-96-7): A Comprehensive Guide to Its Properties and Applications

3-Iodo-6-methyl-1H-indazole (CAS No. 885518-96-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This iodo-substituted indazole derivative is widely recognized for its unique structural features, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound's molecular formula is C8H7IN2, and it belongs to the indazole family, which is known for its diverse biological activities.

The growing interest in 3-Iodo-6-methyl-1H-indazole is driven by its potential applications in developing novel therapeutic agents. Researchers are particularly intrigued by its role as a building block for kinase inhibitors, which are crucial in targeting cancer and inflammatory diseases. Recent studies have highlighted its utility in synthesizing small-molecule drugs, especially in the context of personalized medicine and targeted therapies. This aligns with the current trend in pharmaceutical research, where heterocyclic compounds are increasingly explored for their efficacy and specificity.

From a chemical perspective, 3-Iodo-6-methyl-1H-indazole exhibits notable stability and reactivity, making it suitable for various synthetic transformations. The presence of the iodo group at the 3-position allows for efficient cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern organic synthesis. Additionally, the methyl group at the 6-position enhances the compound's lipophilicity, influencing its pharmacokinetic properties in drug design.

The demand for 3-Iodo-6-methyl-1H-indazole has surged in recent years, particularly in academic and industrial laboratories focused on drug discovery and chemical biology. Its applications extend beyond pharmaceuticals, as it is also employed in materials science for developing functionalized polymers and organic electronic materials. This versatility underscores its importance in interdisciplinary research, where molecular precision and functional diversity are paramount.

In the context of SEO optimization, users frequently search for terms like "buy 3-Iodo-6-methyl-1H-indazole," "CAS 885518-96-7 supplier," and "indazole derivatives in drug development." These queries reflect the compound's commercial and scientific relevance. To address these interests, suppliers and researchers emphasize the compound's high purity, reproducible synthesis, and scalability, which are critical for ensuring consistent results in experimental settings.

Another trending topic related to 3-Iodo-6-methyl-1H-indazole is its role in AI-driven drug discovery. With the rise of machine learning in chemistry, this compound is often featured in datasets used to train algorithms for predicting molecular properties and reaction outcomes. This intersection of chemistry and artificial intelligence highlights the compound's relevance in cutting-edge research, where computational tools accelerate the identification of promising drug candidates.

Environmental and safety considerations are also integral to discussions about 3-Iodo-6-methyl-1H-indazole. While the compound is not classified as hazardous under standard regulations, proper handling protocols are recommended to ensure workplace safety. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to good laboratory practices (GLP) when working with this chemical. This aligns with the broader industry focus on sustainable chemistry and green synthesis methods.

In summary, 3-Iodo-6-methyl-1H-indazole (CAS No. 885518-96-7) is a multifaceted compound with significant implications for pharmaceutical and materials science. Its structural features, synthetic utility, and applications in drug discovery and AI-driven research make it a subject of ongoing interest. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing innovative solutions for global health and technology challenges.

885518-96-7 (3-Iodo-6-methyl-1H-indazole) 関連製品

- 1227269-40-0(3-Iodo-6-phenyl-(1H)indazole)

- 885518-92-3(3-Iodo-5-methyl-1H-indazole)

- 885522-63-4(3-Iodo-4-methyl-1H-indazole)

- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)

- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)

- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)

- 2411305-88-7(N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride)

- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1861705-92-1(1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine)

- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)